molecular formula C18H21NO2 B12412066 N-Formyl atomoxetine-d3

N-Formyl atomoxetine-d3

Cat. No.: B12412066
M. Wt: 286.4 g/mol
InChI Key: UIZPUNCNSJQPGS-IATFMEIASA-N
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Description

N-Formyl atomoxetine-d3 is a deuterated form of N-Formyl atomoxetine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can enhance the stability and alter the pharmacokinetic properties of the compound. This compound is primarily used in scientific research, particularly in the study of metabolic pathways and drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl atomoxetine-d3 involves the N-formylation of atomoxetine-d3. This process typically uses formylating agents such as formic acid or formic acid derivatives. The reaction is often catalyzed by metal-based catalysts or nanocatalysts in eco-friendly media, including water, polyethylene glycol, and ionic liquids .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of heterogeneous nanocatalysts is preferred due to their thermal stability, reusability, and high catalytic performance. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Formyl atomoxetine-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride .

Scientific Research Applications

N-Formyl atomoxetine-d3 has a wide range of applications in scientific research:

Mechanism of Action

N-Formyl atomoxetine-d3 exerts its effects by inhibiting the norepinephrine transporter, preventing the reuptake of norepinephrine in the brain. This leads to increased levels of norepinephrine and dopamine in the prefrontal cortex, which is beneficial in the treatment of ADHD. The compound also interacts with the serotonin transporter and blocks the N-methyl-D-aspartate receptor, indicating a role in the glutamatergic system .

Comparison with Similar Compounds

    N-Formyl-Met-Leu-Phe: A chemotactic peptide and specific ligand of formyl peptide receptor.

    N-Formyl-Met-Leu-Phe-Lys: A peptide that acts as a potent and selective agonist of formyl peptide receptor 1.

    N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys: A formyl peptide receptor agonist.

Uniqueness: N-Formyl atomoxetine-d3 is unique due to its deuterium incorporation, which enhances its stability and alters its pharmacokinetic properties. This makes it particularly valuable in research settings where precise and stable isotopic labeling is required.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

286.4 g/mol

IUPAC Name

N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]-N-(trideuteriomethyl)formamide

InChI

InChI=1S/C18H21NO2/c1-15-8-6-7-11-17(15)21-18(12-13-19(2)14-20)16-9-4-3-5-10-16/h3-11,14,18H,12-13H2,1-2H3/t18-/m1/s1/i2D3

InChI Key

UIZPUNCNSJQPGS-IATFMEIASA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C)C=O

Canonical SMILES

CC1=CC=CC=C1OC(CCN(C)C=O)C2=CC=CC=C2

Origin of Product

United States

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